molecular formula C17H11D8N5O2.C4H4O4.C4H4O4 B1165225 Pixantrone-d8 Dimaleate

Pixantrone-d8 Dimaleate

Cat. No.: B1165225
M. Wt: 565.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pixantrone-d8 Dimaleate is a characterized chemical compound intended for use as a deuterated reference standard of the active pharmaceutical ingredient (API) Pixantrone . It is designed for analytical method development, method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . This standard serves as a critical tool for ensuring traceability against pharmacopeial standards (e.g., USP or EP) . The parent compound, Pixantrone, is an aza-anthracenedione antineoplastic agent. Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, stabilizing enzyme-DNA complexes and leading to double-stranded DNA breaks in target cells . A key feature of Pixantrone is its structurally modified design to significantly reduce cardiotoxicity, a major limitation of other anthracyclines and anthracenediones like mitoxantrone . This reduced toxicity is attributed to its inability to bind iron and a lower potential to generate reactive oxygen species, thereby minimizing oxidative damage to cardiac cells . Pixantrone is clinically used for treating relapsed or refractory aggressive non-Hodgkin lymphoma (NHL) . As a stable isotope-labeled analog, this compound provides enhanced reliability in mass spectrometry-based analyses, improving the accuracy and precision of quantitative measurements for researchers. This product is strictly for analytical purposes and is not for diagnostic or therapeutic human use .

Properties

Molecular Formula

C17H11D8N5O2.C4H4O4.C4H4O4

Molecular Weight

565.56

Origin of Product

United States

Overview of Pixantrone As a Parent Research Compound

Structural Classification and Chemical Analogue Relationships (e.g., Aza-anthracenediones)

Pixantrone (B1662873) is classified as an aza-anthracenedione. nih.gov Its core structure is a tetracyclic system, but with a key modification: the insertion of a nitrogen atom into one of the aromatic rings, distinguishing it from the anthracenediones like mitoxantrone (B413). nih.gov This structural alteration was a deliberate design choice aimed at modifying the compound's electronic properties and, consequently, its biological activity and toxicity profile.

It is a structural analogue of mitoxantrone and is related to the broader class of anthracyclines, such as doxorubicin (B1662922). nih.gov However, it possesses key chemical differences. Unlike doxorubicin and mitoxantrone, which have a hydroquinone (B1673460) functionality capable of chelating iron, pixantrone's structure was specifically designed to lack this feature. nih.gov This distinction is central to the rationale behind its development.

FeaturePixantroneMitoxantroneDoxorubicin
Class Aza-anthracenedioneAnthracenedioneAnthracycline
Core Structure Nitrogen-containing tetracyclic systemThree-ring quinone-hydroquinoneTetracyclic quinone-hydroquinone with aminosugar
Iron Chelation Lacks hydroquinone; does not bind ironContains hydroquinone; binds ironContains hydroquinone; binds iron

Conceptual Basis for Preclinical Development and Research Interest

The primary impetus for the development of pixantrone was to create a cytotoxic agent with the potent antitumor activity of anthracyclines and anthracenediones but with a reduced potential for cardiotoxicity. The cumulative, dose-limiting heart damage associated with drugs like doxorubicin is a major clinical challenge, and it is mechanistically linked to the generation of reactive oxygen species (ROS) through iron-dependent redox cycling. drugbank.comnih.gov

The key mechanistic distinction of pixantrone lies in its reduced capacity for redox cycling. By eliminating the hydroquinone moiety responsible for iron binding, pixantrone was designed to be redox inactive, thereby promoting fewer reactive oxygen species than other anthracyclines. drugbank.comnih.gov This is considered a primary reason for its lower cardiotoxic potential observed in preclinical models. drugbank.com

While like its predecessors, pixantrone functions as a DNA intercalator and an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.govdrugfuture.com It stabilizes the complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately, cell death. researchgate.net Some research suggests that pixantrone may exhibit a degree of selectivity for the topoisomerase IIα isoform, which is more prevalent in proliferating cancer cells, over the topoisomerase IIβ isoform, which is predominantly found in terminally differentiated cells like cardiomyocytes. nih.gov This selective targeting could further contribute to its improved cardiac safety profile. nih.gov Furthermore, recent studies indicate that pixantrone's mechanisms extend beyond topoisomerase II poisoning, including the induction of mitotic catastrophe through a latent form of DNA damage.

Preclinical investigations have centered on quantifying pixantrone's cytotoxic activity across various cancer cell lines and understanding its immunomodulatory effects.

Antitumor Activity: Pixantrone has demonstrated potent growth-inhibitory effects in a range of human cancer cell lines. For instance, it induces cell death in multiple cancer cell lines with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar to low micromolar range. nih.gov Studies have shown its effectiveness in hematological malignancy models, which formed the basis for its clinical investigation in lymphomas.

Cell LineCancer TypeIC50 Value
K562Human Leukemia0.10 µM
K/VP.5 (etoposide-resistant)Human Leukemia0.56 µM
MDCKCanine Kidney Epithelial0.058 µM
MDCK/MDR (ABCB1-transfected)Canine Kidney Epithelial4.5 µM

Immunomodulatory Effects: Beyond its direct cytotoxic effects, research has explored pixantrone's immunomodulatory properties. Studies in animal models of autoimmune diseases, such as experimental autoimmune myasthenia gravis, have shown that pixantrone can inhibit T-cell proliferation and the production of inflammatory cytokines like IFN-gamma. wikipedia.org This suggests a potential role for the compound in modulating immune responses, an area of ongoing research interest.

Synthesis and Derivatization of Pixantrone D8 Dimaleate for Research Purposess

Deuterium (B1214612) Incorporation Strategies for Isotopic Labeling

The introduction of deuterium into a molecule can be achieved through various methods, including direct hydrogen-deuterium exchange on the final compound or, more commonly, a stepwise synthesis that utilizes deuterated building blocks. researchgate.netresearchgate.net For a complex molecule like Pixantrone (B1662873), a synthetic approach using a deuterated precursor is generally preferred to ensure high isotopic enrichment at specific, stable positions.

The structure of Pixantrone, 6,9-Bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione, features two identical side chains: (2-aminoethyl)amino groups. Each of these side chains contains four non-labile C-H bonds on the ethyl backbone (-NH-CH₂-CH₂-NH₂). These eight positions are ideal for deuteration as they are metabolically stable and provide a significant mass increase for the isotopic label.

The most effective strategy for producing Pixantrone-d8 is to employ a deuterated version of the key synthetic precursor, ethylenediamine. The synthesis would involve reacting the core benzo[g]isoquinoline-5,10-dione structure with a deuterated aminoethyl side chain. A common approach is to use ethylenediamine-d4, where all four hydrogens on the carbon atoms are replaced with deuterium. By using this building block, the eight deuterium atoms are precisely incorporated into the desired positions on the two side chains of the final Pixantrone molecule.

This method of building the molecule from isotopically labeled precursors is a cornerstone of preparing deuterated standards, as it avoids the often harsh conditions required for direct hydrogen isotope exchange, which can lead to non-specific labeling or degradation of the parent molecule. nih.gov

Analytical Verification of Deuteration in Research Standards

Following synthesis, it is imperative to verify the successful incorporation of deuterium, confirm the location of the labels, and quantify the isotopic enrichment. rsc.org This comprehensive analysis ensures the reliability of the deuterated compound as a research standard. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization. researchgate.net

High-Resolution Mass Spectrometry (HR-MS): This is the primary technique for confirming the mass shift and determining the level of isotopic enrichment. By comparing the mass spectra of the unlabeled Pixantrone with the synthesized Pixantrone-d8, a clear mass difference is observed. The molecular weight of Pixantrone is 325.365 g/mol . The theoretical mass of Pixantrone-d8 would be approximately 8.05 g/mol higher. HR-MS can measure this mass difference with high precision. Isotopic enrichment is calculated by analyzing the relative intensities of the ion peaks in the mass cluster corresponding to the deuterated compound and any remaining unlabeled or partially labeled species. nih.gov

Table 1: Theoretical Mass Comparison of Pixantrone and Pixantrone-d8
CompoundChemical FormulaMonoisotopic Mass (Da)Expected Mass Shift (Da)
PixantroneC₁₇H₁₉N₅O₂325.1539N/A
Pixantrone-d8C₁₇H₁₁D₈N₅O₂333.2043+8.0504

Nuclear Magnetic Resonance (NMR) Spectroscopy: While mass spectrometry confirms if deuteration occurred, NMR spectroscopy confirms where it occurred. rsc.org In ¹H NMR (Proton NMR), the signals corresponding to the protons on the ethyl side chains of Pixantrone would be absent or significantly diminished in the spectrum of Pixantrone-d8. This disappearance of specific peaks provides definitive proof of targeted deuteration. Furthermore, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence at the expected chemical shifts. nih.gov This dual NMR approach provides unambiguous structural confirmation of the isotopic labeling.

Table 2: Analytical Techniques for Verification
TechniquePurposeKey Finding for Pixantrone-d8
High-Resolution Mass Spectrometry (HR-MS)Confirm mass increase and quantify isotopic purityObservation of a mass peak corresponding to the d8 species; calculation of enrichment >99%
¹H NMR SpectroscopyConfirm the location of deuterium by observing proton signal absenceDisappearance of signals for the -CH₂-CH₂- protons of the side chains
²H NMR SpectroscopyDirectly detect the incorporated deuterium atomsPresence of signals at chemical shifts corresponding to the ethyl side chains

Molecular and Cellular Mechanisms of Pixantrone Action: Preclinical Investigations

Interactions with DNA Topoisomerase II Enzymes

Pixantrone (B1662873) targets DNA topoisomerase II enzymes, which are crucial for relieving torsional stress in DNA during replication and transcription. nih.gov Its interaction with these enzymes is a key aspect of its cytotoxic activity.

Specificity for Topoisomerase IIα Isoform in Cellular Contexts

Preclinical evidence strongly indicates that pixantrone exhibits a selective action against the topoisomerase IIα isoform. nih.govresearchgate.net This selectivity is significant because the β isoform of topoisomerase II is predominantly found in postmitotic cardiomyocytes. The preferential targeting of topoisomerase IIα may contribute to the reduced cardiotoxicity of pixantrone compared to other anthracenediones. nih.govresearchgate.net In cellular immunodetection of complex of enzyme-to-DNA (ICE) assays using K562 cells, which express similar levels of both isoforms, pixantrone was shown to increase the formation of topoisomerase IIα-DNA covalent complexes. nih.gov

Induction of DNA Cleavage and Single/Double-Strand Breaks in Cellular Models

Pixantrone acts as a topoisomerase II poison by stabilizing the enzyme-DNA cleavage complex. This action leads to the production of linear double-strand DNA, as demonstrated in pBR322 DNA cleavage assays. nih.govresearchgate.net In cellular models, the activity of pixantrone results in DNA double-strand breaks, which can be detected through the phosphorylation of histone γH2AX. nih.govresearchgate.net The formation of these breaks is a critical step in the induction of apoptosis in cancer cells. Interestingly, at higher concentrations, pixantrone's DNA cleavage activity may be limited, potentially due to DNA intercalation interfering with the formation of the cleavable complex. nih.gov Some studies, however, have noted that pixantrone induces low levels of double-strand breaks in human tumor cells and that this DNA damage does not directly correlate with its cytotoxic potency, suggesting other mechanisms of cell killing may also be at play. tandfonline.comresearchgate.net

Formation of Topoisomerase II-DNA Covalent Complexes in Immunodetection Assays

A key mechanism of topoisomerase II poisons is the stabilization of the covalent intermediate formed between the enzyme and DNA. Cellular immunodetection assays have confirmed that pixantrone treatment leads to the formation of these covalent topoisomerase II-DNA complexes. nih.govresearchgate.net This trapping of the enzyme on the DNA prevents the re-ligation of the DNA strands, leading to persistent strand breaks and the initiation of cell death pathways.

DNA Intercalation and Structural Perturbations

In addition to its effects on topoisomerase II, pixantrone directly interacts with the DNA double helix. drugbank.comnih.gov

Mechanism of Intercalation within DNA Double Helix

Pixantrone is a DNA intercalating agent, meaning it can insert itself between the base pairs of the DNA double helix. drugbank.comnih.govnews-medical.netepj.org This interaction is a recognized mode of action for anthracenedione compounds. nih.gov Studies have revealed a two-step process in pixantrone's interaction with DNA: it first forces itself between the DNA strands, causing them to separate, and then it compacts the DNA structure by partially neutralizing the phosphate backbones. news-medical.netepj.org This intercalation can interfere with the processes of transcription and replication by distorting the DNA structure and preventing the binding of essential enzymes.

Cellular Responses to Pixantrone-Induced DNA Damage in Preclinical Systems

Pixantrone, an aza-anthracenedione, elicits complex cellular responses that extend beyond its established role as a topoisomerase II inhibitor. Preclinical studies have revealed that its cytotoxic effects are intricately linked to the induction of severe mitotic disruptions, ultimately leading to cell death. These investigations have shed light on a unique mechanism of action that involves the impairment of chromosomal segregation and the induction of mitotic catastrophe, representing a departure from the canonical DNA damage response pathways activated by many conventional chemotherapeutic agents.

Modulation of Cell Cycle Progression in Vitro

A noteworthy characteristic of pixantrone's mechanism of action is its limited impact on cell cycle progression at concentrations that are effective in reducing long-term cell survival. nih.govnih.gov DNA content analysis using flow cytometry has demonstrated that in various solid tumor cell lines, including pancreatic, breast, and ovarian cancer, pixantrone does not induce a significant blockade at any specific phase of the cell cycle. nih.gov This is in contrast to many DNA-damaging agents that typically trigger cell cycle checkpoints, leading to arrest in the G1, S, or G2/M phases.

For instance, in PANC1 pancreatic cancer cells, treatment with cytotoxic concentrations of pixantrone for 24 or 48 hours did not result in a substantial accumulation of cells in any particular phase of the cell cycle. researchgate.net Similarly, in OVCAR5, T47D, and MCF-10A cell lines, increasing concentrations of pixantrone did not cause a significant perturbation of the cell cycle profile after 24 hours of treatment. researchgate.net This lack of a canonical DNA damage signaling response suggests that pixantrone's primary mode of inducing cell death, at these concentrations, is not through the activation of checkpoint-mediated cell cycle arrest. nih.govnih.gov Instead, cells treated with pixantrone are able to proceed through the cell cycle, albeit with significant mitotic abnormalities. nih.gov

Induction of Chromosomal Aberrations and Mitotic Catastrophe

A hallmark of pixantrone's cellular activity is the induction of severe chromosomal aberrations, leading to a form of cell death known as mitotic catastrophe. nih.gov This process is characterized by the progression of cells through mitosis with damaged or improperly segregated chromosomes, ultimately resulting in the formation of non-viable daughter cells.

Preclinical studies in PANC1 pancreatic cancer cells have quantitatively demonstrated a concentration- and time-dependent increase in the formation of chromatin bridges and micronuclei following pixantrone treatment. nih.gov Chromatin bridges are nuclear abnormalities that arise when sister chromatids fail to separate correctly during anaphase, while micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.

The table below summarizes the dose- and time-dependent effects of pixantrone on the induction of these chromosomal aberrations in PANC1 cells.

Treatment GroupChromatin Bridges (%) [24 hours]Micronuclei (%) [24 hours]Chromatin Bridges (%) [48 hours]Micronuclei (%) [48 hours]
Untreated 0.0 ± 0.02.0 ± 1.04.0 ± 5.03.0 ± 1.5
Pixantrone (25 nM) 2.0 ± 3.34.0 ± 2.013.3 ± 8.110.0 ± 4.0
Pixantrone (100 nM) 15.7 ± 10.512.0 ± 5.0Not ReportedNot Reported

Live-cell imaging studies have further elucidated this process, showing that cells treated with pixantrone often exhibit lagging chromosomes during mitosis, which are a direct cause of chromatin bridge and micronuclei formation. nih.gov Interestingly, cells with these aberrations can continue to cycle and divide, albeit abnormally, for several rounds before eventually succumbing to cell death during interphase. nih.gov This delayed lethality explains the discrepancy observed between short-term proliferation assays and long-term clonogenic survival assays, where pixantrone demonstrates greater potency. nih.govnih.gov

Disruption of Chromosome Segregation

The formation of chromatin bridges and lagging chromosomes strongly indicates that pixantrone disrupts the fidelity of chromosome segregation during mitosis. nih.gov The underlying mechanism for this disruption is thought to involve the generation of merotelic kinetochore attachments. nih.gov A kinetochore is the protein structure on a chromatid where the spindle fibers attach during cell division to pull sister chromatids apart. In a normal, amphitelic attachment, the kinetochores of sister chromatids attach to microtubules from opposite spindle poles. A merotelic attachment is an error where a single kinetochore is simultaneously attached to microtubules from both poles.

This aberrant attachment prevents the proper segregation of sister chromatids during anaphase, leading to lagging chromosomes that are pulled towards both poles simultaneously. nih.gov Eventually, these lagging chromosomes can result in the formation of a chromatin bridge or be enclosed in a micronucleus. nih.gov Studies in PANC1 cells have shown that a significant percentage of the chromatin bridges induced by pixantrone contain centromeres, which is consistent with the presence of merotelically attached chromosomes. nih.gov Furthermore, a substantial portion of the resulting micronuclei also stain positive for centromeres, indicating the presence of whole chromosomes that have been mis-segregated. nih.gov

Investigational Pathways of DNA Adduct Formation

While pixantrone is a known topoisomerase II inhibitor, research has uncovered additional mechanisms of action, including the formation of covalent DNA adducts. This activity is dependent on the presence of certain activating agents and suggests a more complex interaction with DNA than previously understood.

Role of Formaldehyde and Other Activating Agents in Adduct Formation

In vitro studies have demonstrated that pixantrone can be activated by formaldehyde to form covalent drug-DNA adducts. researcher.life This reaction is both concentration- and time-dependent and has an absolute requirement for formaldehyde; no adducts are formed in its absence. researcher.life When compared to the structurally related compound mitoxantrone (B413), pixantrone shows a 10- to 100-fold greater ability to form these adducts at equivalent concentrations of drug and formaldehyde. researcher.life

The formation of pixantrone-DNA adducts is a time-dependent process, reaching a steady state within approximately four hours in vitro. researcher.life These adducts, while thermally and temporally labile, are more stable than those formed by mitoxantrone, exhibiting a higher thermal midpoint temperature and a longer half-life at 37°C. researcher.life The increased stability and propensity for formation of these covalent adducts may contribute to the biological activity of formaldehyde-activated pixantrone. researcher.life

Exploration of Additional Mechanisms Beyond Topoisomerase II Inhibition

The ability of pixantrone to induce mitotic catastrophe and aberrant cell divisions represents a mechanism of cell killing that is distinct from its role as a topoisomerase II poison. nih.govresearcher.life This is supported by the observation that at concentrations sufficient to reduce clonogenic survival, pixantrone does not induce a significant DNA damage response, as measured by γH2AX foci formation in the primary nucleus. nih.gov

Preclinical Efficacy and Cellular Activity Studies of Pixantrone Non Deuterated and Deuterated Forms

In Vitro Cytotoxicity and Anti-proliferative Effects in Malignant Cell Lines

Pixantrone (B1662873) has demonstrated broad cytotoxic activity against various cancer cell lines in laboratory settings. researchgate.net

Pixantrone has shown potent activity against hematologic cancer cell lines. In studies involving the K562 human chronic myelogenous leukemia cell line, pixantrone effectively inhibited cell growth. While specific data for the L1210 murine leukemia cell line is less prominent in recent literature, early preclinical evaluations of anthracycline analogues frequently utilized this model to establish antitumor activity. nih.gov In multiple myeloma, a malignancy of plasma cells, pixantrone demonstrated a dose-dependent inhibition of proliferation in a panel of cell lines, with IC50 values for proliferation inhibition estimated to be between 0.1 and 0.25 μM after 72 hours of incubation. nih.govascopubs.org The cytotoxic effects, measured by metabolic activity, were observed at slightly higher concentrations. nih.govascopubs.org

Interactive Data Table: Anti-proliferative Activity of Pixantrone in Myeloma Cell Lines

Cell Line Description Proliferation Inhibition (at 0.25 µM) Reference
AMO-1 Human Myeloma Inhibited to 14.0 ± 3.2% of control nih.gov

Note: This table is based on data for multiple myeloma cell lines, which serve as a relevant model for hematologic malignancies like leukemia.

Given that pixantrone is approved for treating relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma (NHL), its preclinical efficacy in lymphoma cell models is well-established. drugbank.com Studies have shown that pixantrone has significant anti-lymphoma activity, which formed the basis for its clinical development. nih.gov The cytotoxic effects are linked to the induction of aberrant cell divisions and mitotic perturbations, leading to cell death. nih.gov This unique mechanism may contribute to its efficacy in this cancer type. nih.gov

The activity of pixantrone extends to solid tumor cell lines. Research has shown that pixantrone can reduce cell proliferation in various solid tumor models, including pancreatic carcinoma (PANC1) and breast cancer cell lines. nih.gov In one study, while short-term cell viability assays showed modest effects, long-term clonogenic assays revealed a significant, dose-dependent reduction in colony formation after a 24-hour treatment. nih.gov This suggests that the drug induces a latent form of DNA damage that becomes lethal after successive rounds of aberrant cell division. nih.gov While specific IC50 values for colon adenocarcinoma cell lines were not detailed in the available search results, the broad activity of pixantrone across solid tumors suggests potential efficacy.

Interactive Data Table: Effect of Pixantrone on Solid Tumor Cell Proliferation

Cell Line Cancer Type Assay Type Observation Reference
PANC1 Pancreatic Carcinoma MTS Assay (72h) Dose-dependent reduction in viability nih.gov
MCF7 Breast Adenocarcinoma MTS Assay (72h) Dose-dependent reduction in viability nih.gov

In Vitro Synergistic Interactions and Combination Strategies in Preclinical Models

To enhance therapeutic outcomes, pixantrone has been studied in combination with other anticancer agents to identify potential synergistic effects.

Preclinical evidence suggests that combining pixantrone with other classes of drugs could be a viable therapeutic strategy. In multiple myeloma cell lines, the combination of pixantrone with the proteasome inhibitor bortezomib (B1684674) was investigated. nih.gov Proteasome inhibitors like bortezomib are a standard part of treatment for multiple myeloma and work by disrupting the cellular machinery that degrades proteins, leading to an accumulation of regulatory proteins and triggering apoptosis. nih.gov One study analyzed the proliferative response of myeloma cells to sublethal concentrations of pixantrone in combination with bortezomib (5 nM). nih.gov While the study highlighted a particularly strong synergistic effect with the histone deacetylase inhibitor panobinostat (B1684620), it also included bortezomib in its combination screening, indicating that such combinations are of therapeutic interest and have a preclinical rationale. nih.gov The synergistic interaction between proteasome inhibition and topoisomerase II inhibition has been noted as a promising avenue in treating multiple myeloma. nih.gov

Combination with Histone Deacetylase Inhibitors

Preclinical studies have investigated the potential synergistic effects of combining pixantrone with histone deacetylase (HDAC) inhibitors, a class of drugs that can induce cancer cell death and inhibit tumor growth. One such study explored the in vitro combination of pixantrone with the HDAC inhibitor panobinostat in multiple myeloma (MM) cell lines. The results demonstrated a synergistic anti-proliferative effect between the two agents. nih.gov This suggests that the combination of pixantrone and HDAC inhibitors may be a promising therapeutic strategy for certain hematological malignancies. nih.gov

The rationale for combining these two classes of drugs lies in their complementary mechanisms of action. Pixantrone, an aza-anthracenedione, primarily functions as a topoisomerase II inhibitor, leading to DNA damage and apoptosis in rapidly dividing cancer cells. drugbank.com HDAC inhibitors, on the other hand, alter gene expression by modifying the chromatin structure, leading to the reactivation of tumor suppressor genes and cell cycle arrest. The synergistic effect observed suggests that the combination of these agents may lead to enhanced anti-tumor activity. nih.gov

Table 1: In Vitro Synergism of Pixantrone and Panobinostat in Multiple Myeloma Cell Lines

Cell LineDrug CombinationObserved EffectReference
Multiple Myeloma Cell LinesPixantrone + PanobinostatSynergistic anti-proliferative effects nih.gov

Exploration in Antimicrobial Activity against Drug-Resistant Strains

Recent research has explored the potential of pixantrone as an antimicrobial agent, particularly against drug-resistant bacterial strains. Studies have shown that pixantrone exhibits synergistic activity with conventional antibiotics against Gram-negative pathogens. This repurposing of an approved anti-cancer drug presents a promising strategy to combat the growing threat of antimicrobial resistance.

In Vivo Efficacy Studies in Non-Human Animal Models

Models of Hematological Malignancies (e.g., Myeloma)

In vivo studies using animal models of hematological malignancies have demonstrated the anti-tumor efficacy of pixantrone. Preclinical models have shown significant activity of pixantrone in both solid tumors and hematologic neoplasms, with superior activity compared to other agents like anthracyclines in some instances. nih.gov In a study utilizing an ex ovo chicken chorioallantoic membrane (CAM) assay, pixantrone was shown to downregulate the growth of myeloma cells. nih.gov These findings support the clinical use of pixantrone in the treatment of various hematological cancers. nih.govnih.gov

Table 2: In Vivo Efficacy of Pixantrone in Hematological Malignancy Models

Animal ModelCancer TypeKey FindingsReference
Murine lymphomatous and leukemic cell linesLymphoma and LeukemiaSuperior activity compared to doxorubicin (B1662922) nih.gov
Ex ovo chicken chorioallantoic membrane (CAM) assayMultiple MyelomaDownregulation of myeloma-cell growth nih.gov

Impact on Autoimmune Disease Models (e.g., Experimental Autoimmune Myasthenia Gravis, Multiple Sclerosis)

The immunomodulatory properties of pixantrone have been investigated in animal models of autoimmune diseases. In a rat model of experimental autoimmune myasthenia gravis (EAMG), pixantrone administration was shown to reduce the severity of the disease. nih.govoup.com The therapeutic effect was associated with a significant reduction in anti-acetylcholine receptor (AChR) antibodies and an increase in the AChR content in muscles. nih.gov In vitro experiments further revealed that pixantrone has a strong antiproliferative activity on T-cells specific to the immunodominant peptide of the rat AChR. nih.govoup.com Further studies in the EAMG model demonstrated that repeated administration of pixantrone was necessary to improve clinical symptoms and that the drug exerted a strong inhibitory effect on proliferating T-cells. nih.gov

In the context of multiple sclerosis (MS), experimental data from animal models of experimental allergic encephalomyelitis (EAE) have shown that pixantrone is as potent as mitoxantrone (B413) in preventing the development of acute EAE and the occurrence of relapses in a chronic model. nih.gov A Phase I/II trial in patients with active relapsing-remitting MS (RRMS) and secondary progressive MS (SPMS) showed that pixantrone treatment led to a significant reduction in gadolinium-enhanced lesions and the annual relapse rate. nih.gov

Table 3: Efficacy of Pixantrone in Autoimmune Disease Models

Animal ModelDiseaseKey FindingsReference
Lewis RatsExperimental Autoimmune Myasthenia Gravis (EAMG)Reduced disease severity, decreased anti-AChR antibodies, increased muscle AChR content. nih.govoup.com
Animal ModelsExperimental Allergic Encephalomyelitis (EAE)As potent as mitoxantrone in preventing acute EAE and relapses in a chronic model. nih.gov
Human (Phase I/II Trial)Multiple Sclerosis (RRMS and SPMS)Reduced gadolinium-enhanced lesions and annual relapse rate. nih.gov

Studies on Neurotoxicity Reduction with Amyloid Beta in In Vitro Systems

The potential neuroprotective effects of pixantrone have been explored in in vitro systems related to Alzheimer's disease. A study investigating the effect of pixantrone on the oligomerization of amyloid beta (Aβ) protein, a key pathological process in Alzheimer's disease, found that pixantrone can reduce or block the formation of Aβ(1-42) oligomers. nih.gov Furthermore, the study demonstrated that pixantrone also possesses antifibrillogenic activity. nih.gov Importantly, in vitro cell viability experiments indicated that pixantrone significantly reduces the neurotoxicity induced by Aβ(1-42). nih.gov These findings suggest a potential therapeutic role for pixantrone in neurodegenerative diseases characterized by amyloid aggregation.

Biochemical and Molecular Determinants of Pixantrone S Pharmacological Profile

Analysis of Redox Activity and Free Radical Generation Potential

A defining feature of pixantrone (B1662873), distinguishing it from classic anthracyclines like doxorubicin (B1662922), is its significantly reduced capacity for redox cycling and the associated generation of reactive oxygen species (ROS). drugbank.comdrugbank.com This characteristic is believed to be a primary contributor to its improved cardiac safety profile. drugbank.comnih.gov The structural design of pixantrone, which lacks a hydroquinone (B1673460) moiety, renders it more resistant to the one-electron reduction that initiates redox cycling and ROS formation. drugbank.comnih.gov

Research reveals a notable difference in pixantrone's ability to generate free radicals depending on the experimental setting. researchgate.netnih.gov

Enzymatic Reducing Systems: In cell-free enzymatic systems, such as a xanthine (B1682287) oxidase/hypoxanthine reducing system, pixantrone has been shown to produce semiquinone free radicals. nih.govmedchemexpress.com This indicates that the molecule does possess the chemical potential to be reductively activated under specific conditions. nih.gov

Cellular Environments: In contrast, when studied within cellular systems, such as in human leukemia K562 cells, pixantrone does not generate detectable semiquinone free radicals or ROS. nih.govresearchgate.netnih.gov This discrepancy is largely attributed to the compound's low rate of cellular uptake. researchgate.netnih.govmedchemexpress.com The limited intracellular accumulation of pixantrone may prevent it from reaching concentrations necessary to engage in significant redox cycling within the cell. researchgate.netnih.gov In studies using human myocardial strips, pixantrone demonstrated high cardiac uptake but did not lead to the formation of superoxide (B77818) anions or hydrogen peroxide. nih.govresearchgate.net

Investigation of Iron(III) Binding and Its Role in Oxidative Stress Mitigation

Another critical factor in pixantrone's reduced potential for oxidative stress is its inability to bind with iron(III). researchgate.netnih.gov Classic anthracyclines can chelate iron, and the resulting drug-iron complexes are potent catalysts for the generation of highly damaging hydroxyl radicals via the Fenton reaction, a major mechanism of cardiotoxicity. nih.gov

Spectrophotometric titration studies have confirmed that, unlike doxorubicin or mitoxantrone (B413), pixantrone does not form complexes with Fe³⁺. nih.gov This is a direct consequence of its chemical structure, which lacks the specific hydroquinone functionality necessary for iron chelation. nih.gov By avoiding the formation of these iron complexes, pixantrone circumvents a key pathway of anthracycline-induced, iron-based oxidative stress, contributing to its mitigated cardiotoxicity. researchgate.netnih.govmedchemexpress.com

Mechanisms of Cellular Uptake and Intracellular Accumulation

The cellular uptake and subsequent intracellular concentration of pixantrone are significantly lower compared to other related anticancer agents, which has profound implications for its biological activity, including its limited redox cycling in cellular environments. researchgate.netnih.gov

Studies measuring drug accumulation in K562 human leukemia cells after a one-hour incubation period demonstrated that the total uptake of pixantrone was substantially reduced compared to both doxorubicin and mitoxantrone. nih.govnih.gov This lower accumulation is partly explained by its physicochemical properties. At a physiological pH of 7.4, pixantrone is predicted to have a highly negative log D value, indicating lower lipophilicity and reduced cell permeability compared to doxorubicin and mitoxantrone. researchgate.net

CompoundTotal Accumulation in K562 Cells (nmol)
Pixantrone1.5
Doxorubicin6.5
Mitoxantrone8.1

Data derived from studies on K562 cells incubated for 1 hour with a 10 µM concentration of each drug. nih.govnih.gov

Enzyme Isoform Selectivity as a Factor in Differentiated Biological Effects

A key molecular determinant of pixantrone's pharmacological profile is its selective targeting of topoisomerase II isoforms. researchgate.netnih.gov Topoisomerase II enzymes are crucial for managing DNA topology during replication and are a primary target for anthracyclines and anthracenediones. nih.gov There are two major human isoforms: alpha (IIα) and beta (IIβ).

Research has demonstrated that pixantrone is selective for targeting topoisomerase IIα over topoisomerase IIβ in stabilizing the enzyme-DNA covalent complexes that lead to cell death. researchgate.netnih.govtandfonline.com This selectivity is a critical factor in its differentiated biological effects, particularly concerning cardiotoxicity. nih.govnih.gov The topoisomerase IIα isoform is highly expressed in proliferating cancer cells, making it an effective therapeutic target. nih.gov Conversely, the topoisomerase IIβ isoform is the predominant form in post-mitotic cardiomyocytes. nih.gov It is believed that the inhibition of topoisomerase IIβ by drugs like doxorubicin contributes significantly to their cardiotoxic effects. nih.govtandfonline.com

By preferentially targeting the topoisomerase IIα isoform, pixantrone can exert its anticancer activity while largely sparing the topoisomerase IIβ isoform prevalent in heart cells, which is another major factor contributing to its improved cardiac safety profile. researchgate.netnih.govmedchemexpress.com

Analytical Methodologies and Applications of Pixantrone D8 Dimaleate As a Research Tool

Development and Validation of Quantitative Analytical Assays for Pixantrone (B1662873) in Research Samples

The development of robust and validated analytical methods is paramount for the accurate assessment of a drug's behavior in biological systems. Pixantrone-d8 Dimaleate is designed for use as an internal standard in such assays, primarily with mass spectrometry-based techniques. The ideal internal standard is a compound that is chemically similar to the analyte but has a different mass, which the deuterated form provides.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological fluids like plasma. In a typical LC-MS/MS assay for Pixantrone, a known amount of this compound would be added to the biological sample. During sample preparation, both the analyte (Pixantrone) and the internal standard (this compound) are extracted.

The use of a deuterated internal standard like Pixantrone-d8 helps to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte. researchgate.netnih.gov Because Pixantrone and its deuterated internal standard have very similar chemical properties, they behave almost identically during the chromatographic separation and ionization processes. However, they are distinguishable by the mass spectrometer due to the difference in their mass-to-charge ratios.

A validated LC-MS/MS method for the quantification of a similar compound, fenretinide, using its deuterated internal standard, demonstrated excellent linearity, precision, and accuracy. mdpi.com For instance, the validation of such a method for Pixantrone would involve assessing parameters like:

Linearity: Establishing a concentration range where the instrument response is proportional to the concentration of the analyte.

Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter between repeated measurements.

Selectivity: Ensuring the method can differentiate the analyte from other components in the sample.

Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and internal standard. researchgate.netnih.gov

While a specific validated LC-MS/MS method for Pixantrone using Pixantrone-d8 is not detailed in the provided search results, a bioanalytical method for pharmacokinetic analysis of Pixantrone has been validated in the range of 50 to 2500 ng/mL, suggesting a robust quantitative assay is available. nih.gov

Table 1: Illustrative Validation Parameters for a Hypothetical LC-MS/MS Assay of Pixantrone using this compound

Validation ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
Accuracy (% bias)Within ±15% (±20% at LLOQ)
Precision (% CV)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent and reproducible
Matrix EffectWithin acceptable limits

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

While LC-MS/MS is more commonly used for non-volatile and thermally labile compounds like Pixantrone, product information for Pixantrone-d8 suggests its potential use in Gas Chromatography-Mass Spectrometry (GC-MS). For GC-MS analysis, the compound would likely require derivatization to increase its volatility and thermal stability. Similar to LC-MS/MS, Pixantrone-d8 would serve as an internal standard to ensure the accuracy and precision of the quantification.

Role as an Internal Standard in Preclinical Pharmacokinetic Studies and Biological Sample Analysis

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate measurement of drug concentrations in biological fluids over time is essential for understanding its pharmacokinetic profile. In preclinical pharmacokinetic studies of Pixantrone, this compound plays a crucial role as an internal standard in the bioanalytical method used to measure drug levels in plasma or tissue samples.

A preclinical pharmacokinetic study of Pixantrone in mice involved the collection of blood specimens at various time points following intravenous administration. nih.gov The concentration of Pixantrone in these samples would be determined using a validated assay, which would ideally employ Pixantrone-d8 as the internal standard to ensure reliable data. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using mass spectrometry.

Utility in Drug Metabolism and Proteomics Research as a Labeled Tracer

Stable isotope-labeled compounds like Pixantrone-d8 are valuable tools in drug metabolism research. When administered to an in vitro or in vivo system, the deuterated compound can be distinguished from the unlabeled drug and its endogenous counterparts by mass spectrometry. This allows researchers to trace the metabolic fate of the drug, identifying and quantifying its metabolites.

In proteomics, stable isotope labeling is a common strategy for quantitative analysis of proteins. While there are no specific search results detailing the use of Pixantrone-d8 in proteomics, a labeled compound could theoretically be used to study the drug's interaction with proteins. By exposing cells or tissues to Pixantrone-d8, researchers could potentially identify protein targets that the drug binds to by using mass spectrometry to detect the labeled drug or drug-protein adducts.

Theoretical and Computational Studies on Pixantrone and Its Deuterated Analogues

Molecular Dynamics Simulations of Drug-DNA Interactions

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior and interactions. nih.govnih.gov This technique is invaluable for exploring how drugs like pixantrone (B1662873) bind to their biological targets, such as DNA and associated proteins like topoisomerase II. researchgate.netdrugbank.com

MD simulations can model the stability of the drug-target complex, revealing conformational changes and the network of interactions that stabilize the binding. nih.gov For instance, simulations of pixantrone maleate (B1232345) in complex with crucial cancer-related proteins have been conducted to explore its potential as a multitargeted inhibitor. nih.gov In these studies, the system's stability is often assessed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over simulation periods, such as 100 nanoseconds. nih.gov

The interaction fingerprints derived from these simulations highlight the specific types of bonds that form between the drug and its target. These can include hydrogen bonds, ionic bonds, hydrophobic interactions, and water bridges, which collectively create a network of stabilizing forces. nih.govresearchgate.net Analysis of these interactions reveals the key amino acid residues involved in binding, providing a molecular basis for the drug's efficacy. nih.gov

Table 1: Key Metrics from Molecular Dynamics Simulations of Pixantrone Maleate with Target Proteins This table is interactive. You can sort and filter the data.

Metric Target Protein Observation Reference
System Stability TBK1, DNA Polymerase Epsilon, Integrin α-V β-8 Stable complexes observed over 100ns simulations. nih.gov
Intermolecular Interactions TBK1, DNA Polymerase Epsilon, Integrin α-V β-8 Interactions dominated by hydrogen bonds, hydrophobic contacts, and water bridges. nih.gov

| Key Residues | TBK1, DNA Polymerase Epsilon, Integrin α-V β-8 | Residues such as PHE, VAL, SER, and ALA were frequently involved in interactions. | nih.gov |

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and energetic properties of molecules. nih.govnih.gov These methods provide fundamental insights into a drug's mechanism of action by modeling its behavior at the quantum level. nih.gov

For pixantrone, QM-based DFT studies have been performed to complement findings from molecular docking and simulations. nih.gov Such calculations can elucidate the molecule's electronic properties, which govern its ability to intercalate into DNA and poison topoisomerase II. drugbank.comnih.gov By understanding the distribution of electrons and the energies of different molecular orbitals, researchers can rationalize the drug's binding modes and its chemical reactivity. This knowledge is crucial for designing new analogues with improved activity or reduced toxicity. nih.govacs.org Quantum chemical calculations help establish mechanistic insights that can lead to the rational design of new chemical reactions and drug candidates. nih.gov

Statistical Modeling of Binding Affinities and Conformational Changes

Computational methods are frequently used to predict the binding affinity between a drug and its target. One such approach is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, which calculates the binding free energy of a ligand to a protein. nih.gov

In studies involving pixantrone maleate, MM/GBSA computations were used to refine the results from molecular docking. These calculations yielded strong negative binding scores, indicating favorable and stable binding to multiple cancer-related protein targets. nih.gov This approach provides a quantitative estimate of binding strength that can be used to compare different drug candidates or binding modes.

Table 2: Calculated Binding Affinities of Pixantrone Maleate using MM/GBSA This table is interactive. You can sort and filter the data.

Target Protein Docking Score (Kcal/mol) MM/GBSA Score (Kcal/mol) Reference
TBK1 -8.147 -40.55 nih.gov
DNA polymerase epsilon -8.206 -33.67 nih.gov

| Integrin α-V β-8 | -7.31 | -37.64 | nih.gov |

Experimental assays can provide data to validate these computational models. For example, the affinity of pixantrone for DNA containing an apurinic/apyrimidinic (AP) site analogue was measured to be approximately 1.25 ± 0.32 μM. nih.gov Computational models aim to predict such binding constants with high accuracy, thereby reducing the need for extensive experimental screening.

Computational Prediction of Metabolic Pathways and Deuteration Effects

A key application of computational modeling is the prediction of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Deuteration—the replacement of hydrogen with its heavier isotope, deuterium (B1214612)—is a strategy used to alter a drug's metabolic profile. dovepress.com This is based on the kinetic isotope effect (KIE), where the greater mass of deuterium can lead to a stronger C-D bond compared to a C-H bond, slowing the rate of metabolic reactions that involve breaking this bond. dovepress.com

While specific computational studies on the metabolic pathways of Pixantrone-d8 Dimaleate are not detailed in the available literature, the principles of such investigations are well-established. nih.gov Computational tools can predict the likely sites of metabolism on a drug molecule by identifying atoms that are most susceptible to modification by metabolic enzymes, such as the cytochrome P450 family. nih.govnih.gov

For a deuterated analogue like this compound, computational models could be used to:

Predict Metabolic Switching: Determine if blocking one metabolic pathway through deuteration would cause the drug to be metabolized through alternative routes. dovepress.comnih.gov

Quantify the Kinetic Isotope Effect: Estimate the extent to which deuteration at specific positions will slow down metabolic clearance. dovepress.com

Optimize Deuteration Strategy: Identify the optimal positions for deuterium substitution to achieve a desired pharmacokinetic profile without compromising therapeutic activity. nih.gov

Experience with other deuterated compounds shows that predicting the in vivo effects is complex and depends on multiple factors, including the specific enzymes involved and the rate-determining step of the metabolic process. nih.gov Therefore, computational predictions serve as a crucial guide for experimental studies to verify the real-world impact of deuteration on a drug's behavior. dovepress.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Pixantrone-d8 Dimaleate to ensure isotopic purity?

  • Answer : Synthesis should follow deuterium incorporation protocols (e.g., hydrogen-deuterium exchange under controlled conditions). Characterization requires isotopic purity verification via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Quantitative deuterium incorporation can be assessed using isotopic ratio analysis coupled with liquid chromatography (LC) . Stability during synthesis should be monitored via accelerated degradation studies under varying pH and temperature conditions .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is optimal for specificity and sensitivity. Method validation should include matrix effect assessments, recovery rates, and stability under storage conditions (e.g., freeze-thaw cycles). Cross-validate results with non-deuterated analogs to rule out isotopic interference .

Q. How should researchers design in vitro assays to compare the metabolic stability of this compound with its non-deuterated counterpart?

  • Answer : Use hepatocyte or microsomal incubation models with time-course sampling. Apply high-throughput LC-MS to quantify parent compounds and metabolites. Normalize data using area-under-the-curve (AUC) analysis and apply kinetic models (e.g., Michaelis-Menten) to assess metabolic half-life differences. Include controls for isotopic exchange artifacts .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in deuterium isotope effect (DIE) data observed in this compound studies?

  • Answer : Conduct systematic reviews to identify confounding variables (e.g., pH-dependent deuteration, solvent effects). Use factorial experimental designs to isolate factors influencing DIE. Apply multivariate statistical models (e.g., ANOVA with post-hoc testing) and validate findings using independent analytical batches .

Q. How can researchers optimize experimental designs to evaluate the long-term stability of this compound under varying storage conditions?

  • Answer : Implement a Design of Experiments (DOE) approach to test temperature, humidity, and light exposure. Use stability-indicating assays (e.g., forced degradation studies with LC-MS monitoring). Apply the Arrhenius equation to predict shelf-life and validate with real-time stability data. Document deviations using International Council for Harmonisation (ICH) guidelines .

Q. What frameworks are suitable for formulating hypothesis-driven research questions on the therapeutic efficacy of this compound in preclinical models?

  • Answer : Use the PICOT framework (Population: cell/animal model; Intervention: dose/concentration; Comparison: non-deuterated control; Outcome: efficacy/safety metrics; Time: study duration) to structure hypotheses. Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor. For example:

  • "In murine lymphoma models (P), does this compound (I) compared to Pixantrone (C) improve tumor regression (O) over 28 days (T)?" .

Q. How should researchers address ethical considerations when designing studies involving this compound in animal models?

  • Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Justify sample sizes via power analysis to minimize animal use. Include endpoints for humane euthanasia and monitor toxicity using validated biomarkers (e.g., serum creatinine for renal injury). Submit protocols for institutional animal care committee review .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing discrepancies in bioavailability data between this compound and its non-deuterated form?

  • Answer : Use non-linear mixed-effects modeling (NONMEM) to account for inter-subject variability. Perform bootstrap resampling to assess confidence intervals for pharmacokinetic parameters (e.g., Cmax, AUC). Report effect sizes with Cohen’s d to quantify isotopic differences .

Q. How can researchers ensure reproducibility in spectroscopic data (e.g., NMR) for this compound?

  • Answer : Standardize acquisition parameters (e.g., pulse width, relaxation delay) across experiments. Use deuterated solvents (e.g., DMSO-d6) to avoid signal interference. Include peak integration reproducibility tests and publish raw data in open-access repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.